molecular formula C19H17FN4O3 B2968637 5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428359-34-5

5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2968637
CAS RN: 1428359-34-5
M. Wt: 368.368
InChI Key: DZPWGTCOOURHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C19H17FN4O3 and its molecular weight is 368.368. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds containing the 4-fluorophenyl group and pyrazolo[1,5-a]pyrazine scaffold demonstrate the molecule's potential in generating novel chemical entities. Kariuki et al. (2021) synthesized isostructural compounds with 4-fluorophenyl groups, highlighting the molecule's role in producing crystalline structures suitable for X-ray diffraction, pointing towards its utility in material science and drug design (Kariuki, El‐Hiti, & Abdel-Wahab, 2021).

Potential Antimicrobial and Anti-inflammatory Applications

The molecule's derivatives have been investigated for their antimicrobial and anti-inflammatory activities. For example, Hassan (2013) synthesized pyrazoline and pyrazole derivatives, showing significant antibacterial and antifungal properties (Hassan, 2013). Govindaraju et al. (2012) evaluated tetra substituted pyrazolines for their antimicrobial and antioxidant activities, further supporting the molecule's potential use in developing therapeutic agents (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).

Neurokinin-1 Receptor Antagonist Properties

Research has also explored the molecule's potential in developing neurokinin-1 receptor antagonists. Harrison et al. (2001) described the synthesis of a water-soluble compound exhibiting high affinity and oral activity as a neurokinin-1 receptor antagonist, indicating the molecule's relevance in creating new treatments for depression and emesis (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001).

properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-11-15(12(2)27-22-11)9-23-7-8-24-18(19(23)26)16(10-25)17(21-24)13-3-5-14(20)6-4-13/h3-8,25H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPWGTCOOURHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=CN3C(=C(C(=N3)C4=CC=C(C=C4)F)CO)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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